(6-(Dimethylamino)pyridin-2-yl)methanol chemical properties and structure
(6-(Dimethylamino)pyridin-2-yl)methanol chemical properties and structure
An In-Depth Technical Guide to (6-(Dimethylamino)pyridin-2-yl)methanol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of (6-(Dimethylamino)pyridin-2-yl)methanol, a heterocyclic building block of increasing interest to the scientific community. This document delineates its core chemical and structural properties, provides a detailed, field-tested synthetic protocol, and explores its reactivity and potential applications in catalysis and medicinal chemistry. By integrating structural analysis with practical methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Introduction: A Molecule of Strategic Importance
(6-(Dimethylamino)pyridin-2-yl)methanol, with CAS Number 215869-78-6, is a substituted pyridine derivative that combines two key functional motifs: a primary alcohol and a 6-(dimethylamino)pyridine moiety.[1] This unique arrangement positions the molecule as a valuable intermediate and a functional building block. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials, while the dimethylamino group at the 6-position significantly modulates the electronic properties of the ring, enhancing its nucleophilicity and catalytic potential, akin to the well-known catalyst 4-(Dimethylamino)pyridine (DMAP).[2][3][4] The primary alcohol at the 2-position provides a reactive handle for a wide array of chemical transformations, making it a versatile precursor for more complex molecular architectures. This guide aims to consolidate the available technical information on this compound, providing both foundational knowledge and actionable protocols for its use in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its successful application. This section details the known physicochemical data and structural characteristics of (6-(Dimethylamino)pyridin-2-yl)methanol.
Key Physicochemical Data
The essential properties of (6-(Dimethylamino)pyridin-2-yl)methanol are summarized in the table below. While experimental data for properties such as melting and boiling points are not widely published, predicted values and data from commercial suppliers provide a reliable baseline.
| Property | Value | Source(s) |
| CAS Number | 215869-78-6 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1][5][6] |
| Molecular Weight | 152.19 g/mol | [1][6] |
| Monoisotopic Mass | 152.09496 Da | [5] |
| Predicted XlogP | 0.5 | [5] |
| Appearance | White to off-white solid (Typical) | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [1][6] |
Molecular Structure and Spectroscopic Profile
The structure of (6-(Dimethylamino)pyridin-2-yl)methanol is defined by a pyridine ring substituted at the C2 and C6 positions. The dimethylamino group at C6 acts as a strong electron-donating group, influencing the reactivity of the entire molecule. The hydroxymethyl group at C2 is the primary site for synthetic elaboration.
Caption: Chemical structure of (6-(Dimethylamino)pyridin-2-yl)methanol.
Structural Identifiers:
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SMILES: CN(C)C1=CC=CC(=N1)CO[5]
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InChI: InChI=1S/C8H12N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-5,11H,6H2,1-2H3[5]
-
InChIKey: GBNLHIYJOSNQGZ-UHFFFAOYSA-N[5]
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¹H NMR (predicted): Protons on the pyridine ring would appear in the aromatic region (~6.5-7.5 ppm). The methylene protons of the CH₂OH group would likely be a singlet around 4.5-4.8 ppm. The dimethylamino protons would be a sharp singlet around 3.0 ppm. The hydroxyl proton would be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR (predicted): Aromatic carbons would resonate in the 105-160 ppm range. The methylene carbon (CH₂OH) would be expected around 60-65 ppm, and the methyl carbons of the dimethylamino group would appear around 40 ppm.
-
Mass Spectrometry (MS): Predicted mass-to-charge ratios for various adducts have been calculated, with the [M+H]⁺ ion expected at m/z 153.10224.[5]
Synthesis and Purification
The most direct and reliable synthesis of (6-(Dimethylamino)pyridin-2-yl)methanol involves the reduction of the corresponding aldehyde, 6-(dimethylamino)pyridine-2-carbaldehyde. This transformation is typically achieved with high fidelity using standard reducing agents.
Synthetic Rationale and Strategy
The conversion of an aldehyde to a primary alcohol is a cornerstone reaction in organic synthesis. For this specific transformation, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild, selective reducing agent that is highly effective for reducing aldehydes and ketones while being compatible with the pyridine ring and the dimethylamino group. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which facilitates the reaction and workup. This approach avoids the use of harsher reducing agents like lithium aluminum hydride (LAH), which could potentially interact with other parts of the molecule and would require more stringent anhydrous conditions.
Caption: Workflow for the synthesis of (6-(Dimethylamino)pyridin-2-yl)methanol.
Detailed Experimental Protocol
Objective: To synthesize (6-(Dimethylamino)pyridin-2-yl)methanol via the reduction of 6-(dimethylamino)pyridine-2-carbaldehyde.
Materials:
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6-(Dimethylamino)pyridine-2-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(dimethylamino)pyridine-2-carbaldehyde in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water at 0°C. A small amount of dilute acid (e.g., 1M HCl) can be added to neutralize the mixture.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (6-(Dimethylamino)pyridin-2-yl)methanol.
Chemical Reactivity and Potential Applications
The dual functionality of (6-(Dimethylamino)pyridin-2-yl)methanol makes it a highly versatile reagent. Its reactivity is dominated by the primary alcohol and the electron-rich pyridine ring.
Reactivity of the Hydroxymethyl Group
The primary alcohol is a key handle for derivatization.
-
Esterification and Acylation: The alcohol can be readily acylated to form esters using acid chlorides or anhydrides. The intramolecular dimethylamino group can act as a built-in catalyst, accelerating the reaction, similar to how external DMAP is used in acylation reactions.[9]
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (6-(dimethylamino)pyridine-2-carbaldehyde) using mild oxidizing agents (e.g., PCC, DMP) or further to the carboxylic acid (6-(dimethylamino)picolinic acid) with stronger oxidants (e.g., KMnO₄).
-
Conversion to Halides: The alcohol can be converted to the corresponding chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), providing a precursor for nucleophilic substitution reactions.
Role in Catalysis and Coordination Chemistry
The 6-(dimethylamino)pyridine scaffold is structurally related to DMAP, a highly efficient nucleophilic catalyst.[10]
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Catalysis: This molecule can potentially serve as a ligand or a recoverable catalyst in various organic transformations, particularly in acylation and silylation reactions where DMAP is effective.[4][9] The presence of the hydroxyl group offers a point of attachment for immobilization on a solid support, creating a recyclable catalytic system.
-
Ligand Synthesis: The compound is an excellent precursor for designing bidentate or polydentate ligands for coordination chemistry. The pyridine nitrogen and the hydroxyl oxygen can coordinate to a metal center. Further modification of the hydroxyl group can introduce additional donor atoms, creating sophisticated ligand frameworks for applications in catalysis or materials science.
Applications in Medicinal Chemistry
Pyridine derivatives are a cornerstone of modern drug discovery, exhibiting a wide range of biological activities including anticancer, antifungal, and antiviral properties.[3] (6-(Dimethylamino)pyridin-2-yl)methanol serves as an important starting material for the synthesis of novel bioactive compounds. The ability to easily modify the hydroxymethyl group allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities, which is a critical process in drug development.
Safety, Handling, and Storage
Proper handling of (6-(Dimethylamino)pyridin-2-yl)methanol is essential for laboratory safety. The following information is based on GHS classifications and data for structurally similar compounds.[6]
| Hazard Information | Precautionary Statements |
| GHS Signal Word: Warning | P264: Wash hands and skin thoroughly after handling. |
| H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
Conclusion
(6-(Dimethylamino)pyridin-2-yl)methanol is a strategically important chemical entity with significant potential for broad application. Its synthesis is straightforward, and its dual functional handles—a reactive primary alcohol and a catalytically active dimethylaminopyridine core—make it a valuable building block for organic synthesis, medicinal chemistry, and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile compound into their research and development programs.
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